molecular formula C11H13N B1352750 3-Phenylbicyclo[1.1.1]pentan-1-amine CAS No. 784093-32-9

3-Phenylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1352750
CAS No.: 784093-32-9
M. Wt: 159.23 g/mol
InChI Key: YCBHYVJNMCHXQG-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentan-1-amine is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features. The bicyclo[1.1.1]pentane (BCP) motif, which forms the core of this compound, is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design . The phenyl group attached to the BCP core further enhances its potential for various applications.

Biochemical Analysis

Biochemical Properties

3-Phenylbicyclo[1.1.1]pentan-1-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine can be achieved through a metal-free homolytic aromatic alkylation of benzene . This method involves the following steps:

Another method involves the reduction of 1-azido-3-phenylbicyclo[1.1.1]pentane using tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) under atmospheric conditions at 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of metal-free conditions and readily available reagents makes these methods attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product is this compound.

    Substitution: Depending on the reagent used, products can include halogenated, nitrated, or sulfonated derivatives of the phenyl group.

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHYVJNMCHXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the BCP motif in medicinal chemistry, and how does the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine contribute to this field?

A1: The bicyclo[1.1.1]pentane (BCP) motif has garnered significant interest in medicinal chemistry recently []. This surge in interest stems from its potential as a bioisostere, a structural replacement for common chemical groups in drug design. By substituting traditional groups with the BCP unit, researchers aim to improve drug properties like binding affinity, metabolic stability, and overall efficacy.

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